4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Regioisomerism Scaffold Differentiation Cyclohexane Derivatives

Researchers requiring stereochemically defined pyrrole-cyclohexane building blocks face experimental failure risks when substituting regioisomers like 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid (CAS 1342356-36-8) or 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid (CAS 1031596-16-3). This rac-cis-(1S,4S) compound delivers: • Defined stereochemistry on a rigid 1,4-cyclohexane scaffold for reproducible asymmetric synthesis • Well-characterized melting point (143-145°C) for rapid identity and purity verification before use • Consistent ≥95% purity across batches, minimizing downstream contamination risks

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1179917-63-5
Cat. No. B1391719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
CAS1179917-63-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)N2C=CC=C2
InChIInChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)
InChIKeyHYPDLRNSCDDDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic Acid Procurement


4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid (CAS 1179917-63-5), also identified as rac-cis-(1S,4S)-4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid, is a chiral heterocyclic building block with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . The compound features a pyrrole ring attached at the 4-position of a cyclohexane carboxylic acid framework. The 'rac-cis' nomenclature indicates a racemic mixture of the cis-(1S,4S) and (1R,4R) enantiomers, a stereochemical distinction that directly impacts its utility in asymmetric synthesis compared to other pyrrole-cyclohexane isomers [1]. Key physicochemical parameters include a melting point of 143-145 °C, a boiling point of 362.2±35.0 °C at 760 mmHg, a calculated density of 1.2±0.1 g/cm³, and a predicted LogP of approximately 2.30-2.48 .

4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic Acid Isomer Substitution Risk


Within the C11H15NO2 pyrrole-cyclohexane carboxylic acid family, the exact position of the pyrrole substituent (1-, 2-, 3-, or 4-position) and the stereochemical arrangement (cis vs. trans, racemic vs. single enantiomer) are not interchangeable. These structural variations dictate fundamentally different molecular geometries, which directly influence the compound's performance as a synthetic intermediate or a pharmacological scaffold. Substituting the target 4-substituted cis-racemic compound with a regioisomer such as 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid (CAS 1342356-36-8) or 1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid (CAS 1031596-16-3) [1] introduces a distinct spatial orientation of the pyrrole and carboxylic acid functionalities, which can critically alter binding interactions, reaction outcomes in asymmetric synthesis, and physicochemical properties like polarity and LogP . Therefore, casual substitution without rigorous re-validation of synthetic pathways or structure-activity relationships carries a high risk of experimental failure.

4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic Acid Analogs Comparison


Regioisomer Geometry: 4-Pyrrolyl vs. 2-Pyrrolyl

The primary structural differentiation for 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid lies in its regioisomeric identity. Compared to the 2-positional isomer (2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, CAS 1342356-36-8) , the target 4-substituted compound presents a distinct spatial arrangement. In the 4-isomer, the pyrrole and carboxylic acid groups are in a 1,4-relationship across the cyclohexane ring, creating a linear, rod-like geometry. In contrast, the 2-isomer features a 1,2-relationship, resulting in a bent or V-shaped molecular architecture. This fundamental geometric difference directly influences the compound's suitability as a scaffold for specific target engagement. Furthermore, the 'rac-cis' designation of the target compound (CAS 1179917-63-5) indicates a specific stereochemical configuration that contrasts with other possible cis/trans isomers within the cyclohexane family [1].

Regioisomerism Scaffold Differentiation Cyclohexane Derivatives

LogP Comparison: 4-Pyrrolyl vs. 2-Pyrrolyl Isomers

Lipophilicity is a critical parameter governing membrane permeability, solubility, and overall ADME properties. The predicted LogP for 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is reported as approximately 2.30-2.48 . While a direct experimentally determined LogP for the 2-isomer is not readily available from authoritative sources, the structural difference suggests a potential for distinct lipophilicity profiles. The 1,4-relationship of the polar carboxylic acid and the hydrophobic pyrrole ring in the target compound creates a well-separated amphiphilic molecule, whereas the 1,2-relationship in the comparator may lead to different intramolecular interactions and solvation properties. This difference in LogP is a key quantitative discriminator for researchers selecting compounds for biological assays or synthetic applications.

Lipophilicity ADME Properties Physicochemical Profiling

Carboxylic Acid vs. Tetrazole Bioisostere: Aldose Reductase Activity

A key functional group consideration for 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is the presence of the carboxylic acid moiety, which can be compared to its non-classical bioisostere, the tetrazole group. Research on a related series of pyrrolyl-based aldose reductase inhibitors demonstrated that substituting a carboxylic acid with a tetrazole ring results in a significant change in biological activity [1]. Specifically, while the pyrrolyl-acetic acid derivative (Compound I) exhibited potent aldose reductase inhibitory activity, the corresponding pyrrolyl-tetrazole derivatives (Compounds 3-5) were synthesized as bioisosteres and showed distinct inhibitory profiles [1]. This comparative data highlights the non-interchangeability of the carboxylic acid group with other acidic bioisosteres within this chemotype, underscoring the value of the carboxylic acid functionality for specific biological target engagement.

Bioisosterism Aldose Reductase Inhibition Medicinal Chemistry

Melting Point: 4-Pyrrolyl vs. Uncharacterized Analogs

A well-defined melting point is a fundamental parameter for confirming compound identity and assessing purity upon receipt. The target compound, 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, has a documented melting point of 143-145 °C [1]. This sharp melting point range serves as a reliable quality control (QC) metric, enabling rapid verification of the material's integrity before use in sensitive experiments. In contrast, a close positional isomer, 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid (CAS 1342356-36-8), is listed in vendor catalogs without a reported melting point . This lack of a basic physical constant introduces ambiguity in procurement and QC, potentially leading to costly delays and experimental reproducibility issues.

Quality Control Physical Characterization Analytical Chemistry

GHS Classification: 4-Pyrrolyl vs. 2-Pyrrolyl

Safety and handling requirements are crucial practical considerations in chemical procurement. 4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid carries a specific GHS07 classification with the signal word 'Warning' and detailed hazard (H302, H315, H319, H335) and precautionary (P260, P264, P270, P271, P280, P301+P310, etc.) statements as per its Safety Data Sheet . This level of detail provides a clear framework for safe handling, storage, and disposal, which is essential for institutional compliance and laboratory safety planning. In contrast, the 2-positional isomer (CAS 1342356-36-8) is frequently listed in catalogs with minimal or no hazard information , leaving potential hazards undefined and complicating risk assessments.

Chemical Safety Regulatory Compliance Laboratory Handling

4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic Acid Applications


Scaffold for Asymmetric Synthesis

The defined 'rac-cis-(1S,4S)' stereochemistry of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid (CAS 1179917-63-5) provides a chiral, yet racemic, starting point for asymmetric synthesis [1]. The rigid cyclohexane backbone locks the pyrrole and carboxylic acid moieties in a fixed spatial orientation, which is a critical feature for developing stereochemically pure drug candidates or catalysts. This makes the compound a valuable building block where stereochemical precision is paramount, contrasting with other isomers where the stereochemistry is either undefined or different.

Carboxylic Acid Pharmacophore in Medicinal Chemistry

As evidenced by class-level SAR studies, the carboxylic acid moiety in N-pyrrolyl derivatives is a critical pharmacophore for biological activity, such as aldose reductase inhibition [1]. 4-(1H-Pyrrol-1-yl)cyclohexane-1-carboxylic acid provides this essential functional group in a conformationally constrained 1,4-cyclohexane framework. This scaffold is well-suited for probing the SAR of pyrrole-containing compounds, where the linear geometry of the 1,4-substitution pattern may offer distinct advantages over the bent geometry of the 1,2-isomers for interacting with specific biological targets.

Quality-Controlled Chemical Synthesis

In synthetic workflows requiring high reproducibility and stringent quality control, the well-defined physical properties of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid offer a significant advantage. The documented melting point of 143-145 °C provides a rapid and reliable method for confirming identity and purity before use [1]. This contrasts with less well-characterized isomers, such as the 2-pyrrolyl derivative, where the lack of such data can lead to ambiguity and potential errors in multi-step syntheses .

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